2-Methylpentane-1,2,4-triol

Beschreibung

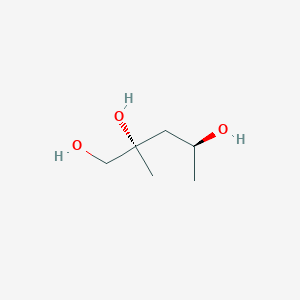

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H14O3 |

|---|---|

Molekulargewicht |

134.17 g/mol |

IUPAC-Name |

(2S,4S)-2-methylpentane-1,2,4-triol |

InChI |

InChI=1S/C6H14O3/c1-5(8)3-6(2,9)4-7/h5,7-9H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI-Schlüssel |

OMXLSJPESIOAGG-WDSKDSINSA-N |

Isomerische SMILES |

C[C@@H](C[C@@](C)(CO)O)O |

Kanonische SMILES |

CC(CC(C)(CO)O)O |

Herkunft des Produkts |

United States |

Stereochemical Investigations and Isomerism of 2 Methylpentane 1,2,4 Triol

Elucidation of Chiral Centers and Stereoisomeric Forms of 2-Methylpentane-1,2,4-triol

This compound possesses two chiral centers at the C2 and C4 positions. A chiral center is a carbon atom attached to four different groups. doubtnut.com The presence of these two stereocenters would typically suggest the existence of 2² or four stereoisomers. sydney.edu.au

The possible stereoisomeric forms arise from the different spatial arrangements of the substituents at these chiral centers, which are designated as (R) or (S) configurations. The four potential stereoisomers are (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) forms are a pair of enantiomers, which are non-superimposable mirror images of each other. sydney.edu.aumasterorganicchemistry.com Similarly, the (2R, 4S) and (2S, 4R) forms constitute another pair of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other; for instance, (2R, 4R) is a diastereomer of (2R, 4S). masterorganicchemistry.com

Unlike a similar compound, pentane-2,3,4-triol, which can have meso forms due to a plane of symmetry, this compound does not possess such symmetry. sydney.edu.austackexchange.com The methyl group at the C2 position ensures that no internal plane of symmetry can exist, thus all four possible stereoisomers are chiral and optically active.

Table 1: Stereoisomers of this compound

| Configuration | Relationship |

| (2R, 4R) | Enantiomer of (2S, 4S) |

| (2S, 4S) | Enantiomer of (2R, 4R) |

| (2R, 4S) | Enantiomer of (2S, 4R) |

| (2S, 4R) | Enantiomer of (2R, 4S) |

Conformational Analysis of this compound through Molecular Dynamics and Spectroscopic Approaches

The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. numberanalytics.com For this compound, various conformations are possible due to the rotation around the C-C single bonds. The stability of these conformers is influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding between the hydroxyl groups.

Molecular dynamics (MD) simulations and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating these conformations. numberanalytics.comacs.org MD simulations can model the movement of atoms over time, providing insights into the preferred conformations and the energy barriers between them. Spectroscopic techniques provide experimental data that can be used to deduce the predominant conformations in solution or in the solid state. For instance, the presence of intramolecular hydrogen bonds can be inferred from shifts in the O-H stretching frequencies in IR spectra. numberanalytics.com

While specific detailed research on the conformational analysis of this compound is not extensively available in the provided search results, studies on similar polyol structures, such as 2-methyl-2,4-pentanediol (MPD), indicate that intramolecular hydrogen bonding plays a crucial role in determining the most stable conformer. researchgate.net It is reasonable to infer that in this compound, conformations that allow for the formation of hydrogen bonds between the hydroxyl groups at positions 1, 2, and 4 would be energetically favorable.

Stereoselective Synthesis and Separation of this compound Diastereomers and Enantiomers

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. These methods aim to produce a single enantiomer or diastereomer in high yield. One common strategy is the use of chiral starting materials or chiral catalysts. For example, a stereoselective synthesis could start from a chiral precursor that already contains one of the desired stereocenters.

The separation of a racemic mixture (an equal mixture of enantiomers) into its individual enantiomers is a process known as resolution. libretexts.org Since enantiomers have identical physical properties such as boiling point and solubility, their separation is challenging. youtube.com A common method involves converting the enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. libretexts.orglibretexts.org

For instance, the racemic mixture of this compound could be reacted with a chiral acid to form diastereomeric esters. These diastereomers, having different physical properties, can then be separated by techniques like crystallization or chromatography. libretexts.orglibretexts.org After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the triol.

Table 2: General Steps for Resolution of this compound Enantiomers

| Step | Description | Technique |

| 1. Derivatization | React the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. | Chemical Reaction |

| 2. Separation | Separate the diastereomers based on their different physical properties. | Fractional Crystallization, Chromatography |

| 3. Regeneration | Remove the chiral resolving agent to obtain the pure enantiomers. | Hydrolysis or other chemical reaction |

The stereoselective synthesis of 1,3-diols is a well-established area of organic chemistry, with various methods available, including substrate-induced diastereoselective reductions and enzymatic resolutions. researchgate.net These techniques could potentially be adapted for the synthesis of specific stereoisomers of this compound.

Advanced Synthetic Methodologies for 2 Methylpentane 1,2,4 Triol

Catalytic Hydrogenation Routes to 2-Methylpentane-1,2,4-triol and Related Polyols

Catalytic hydrogenation is a prominent and efficient method for the synthesis of polyols from various starting materials, including dicarboxylic acids and their esters. This approach is valued for its atom economy and the potential for using renewable feedstocks. nih.gov

The hydrogenation of dicarboxylic acids to yield diols and triols is a key industrial process. nsf.gov For instance, the hydrogenation of mesaconic acid can be performed in a two-step sequence. The first step involves the reduction of the acid to a lactone at a higher temperature, followed by a lower-temperature hydrogenation of the lactone to the corresponding diol or triol. nsf.gov Specifically, mesaconic acid has been converted to (α or β)-methyl-γ-butyrolactone with 95% selectivity using a Pd/C catalyst at 240°C. nsf.gov The subsequent hydrogenation of this lactone over a Ru/C catalyst at 100°C yields 2-methyl-1,4-butanediol (B1595762) with an 80% yield. nsf.gov

Bimetallic catalysts often exhibit enhanced activity and selectivity compared to their monometallic counterparts. For example, the addition of cobalt to a ruthenium catalyst has been shown to increase the activity for the hydrogenation of succinic acid. asianpubs.org Similarly, Re-Pd/SiO2 catalysts have demonstrated high yields (71-89%) for the hydrogenation of dicarboxylic acids like succinic, glutaric, and adipic acids to their corresponding diols at 413 K. rsc.orgresearchgate.net The effectiveness of these catalysts is attributed to the presence of both Re0 and Reⁿ⁺ species. rsc.orgresearchgate.net

The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. For example, the hydrogenation of terephthalic acid over a 5% Ru/C catalyst at 493 K leads to hydrogenolysis products like 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethylcyclohexane. asianpubs.org However, lowering the reaction temperature to 453 K significantly reduces hydrogenolysis, yielding 1,4-cyclohexanedicarboxylic acid with 95% selectivity. asianpubs.org In contrast, using a 5% Pd/C catalyst at 493 K exclusively produces 1,4-cyclohexanedicarboxylic acid, as palladium is not active for the hydrogenation of the carboxylic acid group under these conditions. asianpubs.org

Table 1: Catalytic Hydrogenation of Dicarboxylic Acids to Polyols

| Starting Material | Catalyst | Temperature (°C) | Pressure (bar) | Product | Yield/Selectivity | Reference |

| Mesaconic Acid | Pd/C | 240 | - | (α or β)-methyl-γ-butyrolactone | 95% selectivity | nsf.gov |

| (α or β)-methyl-γ-butyrolactone | Ru/C | 100 | - | 2-methyl-1,4-butanediol | 80% yield | nsf.gov |

| Succinic Acid | Re-Pd/SiO2 | 140 | - | 1,4-Butanediol | High yield | rsc.orgresearchgate.net |

| Glutaric Acid | Re-Pd/SiO2 | 140 | - | 1,5-Pentanediol | High yield | rsc.orgresearchgate.net |

| Adipic Acid | Re-Pd/SiO2 | 140 | - | 1,6-Hexanediol | High yield | rsc.orgresearchgate.net |

| Terephthalic Acid | 5% Ru/C | 220 | 68.9 | 4-methyl cyclohexyl methanol, 1,4-dimethylcyclohexane | 80% and 20% selectivity respectively | asianpubs.org |

| Terephthalic Acid | 5% Ru/C | 180 | 68.9 | 1,4-cyclohexanedicarboxylic acid | 95% selectivity | asianpubs.org |

| Terephthalic Acid | 5% Pd/C | 220 | 68.9 | 1,4-cyclohexanedicarboxylic acid | 100% conversion | asianpubs.org |

Reduction of Aldehydes and Ketones as Precursors to this compound

The reduction of aldehydes and ketones is a fundamental transformation in organic synthesis for the production of alcohols. For the synthesis of this compound, suitable aldehyde or ketone precursors containing the required carbon skeleton and other hydroxyl groups (or protected forms) would be necessary.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both are capable of reducing aldehydes and ketones to their corresponding alcohols. libretexts.org LiAlH₄ is a more powerful reducing agent and can also reduce carboxylic acids and esters to primary alcohols. libretexts.org For instance, the synthesis of 2-methylpentane-1,5-diol (B1364139) can be achieved through the reduction of 2-methylglutaric acid using LiAlH₄.

The industrial production of 2-methyl-2,4-pentanediol (hexylene glycol), a related diol, is achieved through the hydrogenation of diacetone alcohol. atamanchemicals.com This process highlights the use of catalytic hydrogenation for the reduction of a keto-alcohol to a diol. atamanchemicals.com

The synthesis of diols from phenolic aldehydes, which are byproducts of lignin (B12514952) depolymerization, has also been explored. This typically involves a two-step process: reduction of the aldehyde group followed by another functional group transformation, such as a Williamson ether synthesis, to introduce the second hydroxyl group. mdpi.com For example, vanillin (B372448) can be converted to a diol through reduction of the aldehyde with NaBH₄ and subsequent reactions. mdpi.com

Table 2: Reducing Agents for Aldehyde and Ketone Conversion to Alcohols

| Reducing Agent | Substrates Reduced | Typical Products | Reference |

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary and Secondary Alcohols | libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Carboxylic Acids, Esters | Primary and Secondary Alcohols | libretexts.org |

| Catalytic Hydrogenation (e.g., Raney Nickel) | Ketones (e.g., Diacetone alcohol) | Diols | atamanchemicals.com |

Oxidative Cleavage and Functionalization in the Synthesis of this compound Analogs

Oxidative cleavage of carbon-carbon double bonds is a powerful tool for generating smaller, functionalized molecules that can serve as precursors in complex syntheses. Ozonolysis is a common method for this transformation. mdpi.com The oxidative cleavage of unsaturated fatty acids, for example, can yield bifunctional molecules like diacids and hydroxy acids, which are valuable monomers for polymer production. mdpi.com

A notable application of oxidative cleavage in polyol synthesis involves the reaction of γ-silyl allylic alcohols with ozone. remspec.com This reaction can proceed without the typical fission of the carbon-carbon double bond to produce a synthetically versatile α-formyl silyl (B83357) peroxyaldehyde. remspec.com This intermediate can then be converted to a stereochemically defined triol derivative through alkylation and reduction of the peroxide moiety. remspec.com

The ozonolysis of olefins in the presence of a participating solvent like methanol can lead to the formation of methyl esters. acs.org This method provides a route to cleave olefins and introduce ester functionalities in a single step. Furthermore, the ozonolysis of alkenes can be intercepted by an alcohol to form α-alkoxyhydroperoxides. Subsequent iron(II)-mediated fragmentation of these peroxides generates alkyl radicals that can be trapped, leading to dealkenylative functionalization. nih.gov This strategy allows for the conversion of the C(sp³)–C(sp²) bond of an alkene into a C(sp³)–X bond. nih.gov

Electrochemical methods also offer a green alternative for the oxidative functionalization of alkenes. cardiff.ac.ukresearchgate.net Anodic oxidation can be used to achieve vicinal difunctionalization of alkenes, providing access to highly functionalized molecules. cardiff.ac.uk For example, an electrochemical dehydrogenative annulation of alkenes with diols has been developed to synthesize 1,4-dioxane (B91453) and 1,4-dioxepane derivatives. cardiff.ac.uk

Novel Synthetic Approaches to this compound: Chemo- and Regioselectivity Considerations

The synthesis of a specific isomer like this compound requires careful control over chemo- and regioselectivity. Chemo-selectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the specific position at which a reaction occurs.

In the context of polyol synthesis, achieving high chemo- and regioselectivity is crucial for obtaining the desired product in high purity and yield. For instance, in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a copper-free bimetallic catalyst (Ag₂O–ZnO) has been shown to provide excellent regioselectivity. rsc.org

The development of new catalyst systems is a key area of research for improving selectivity in organic synthesis. nih.gov For the synthesis of this compound, a hypothetical novel approach could involve a highly regioselective hydroxylation of a precursor molecule. For example, a starting material like 2-methyl-4-penten-1-ol (B12087915) could potentially be dihydroxylated at the double bond to yield the desired triol. The choice of dihydroxylation reagent (e.g., osmium tetroxide or potassium permanganate (B83412) under controlled conditions) would be critical to favor the formation of the 1,2,4-triol over other isomers.

Another strategy could involve the use of protecting groups to mask certain hydroxyl groups while others are being introduced or modified. This would allow for a stepwise construction of the molecule with precise control over the final arrangement of the hydroxyl groups.

Furthermore, biocatalysis, using enzymes to carry out specific transformations, offers another avenue for achieving high chemo- and regioselectivity. An engineered enzyme could potentially catalyze the specific hydroxylation of a precursor to yield this compound.

Chemical Reactivity and Derivatization Studies of 2 Methylpentane 1,2,4 Triol

Esterification and Etherification Reactions of 2-Methylpentane-1,2,4-triol

The hydroxyl groups of this compound can undergo esterification and etherification, two fundamental reactions for the derivatization of alcohols. These reactions involve the conversion of the -OH groups into ester and ether functionalities, respectively, thereby altering the molecule's physical and chemical properties.

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. askfilo.com The reaction with a carboxylic acid, known as Fischer-Speier esterification, is typically catalyzed by an acid, which protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol's nucleophilic oxygen. mdpi.com The reactivity of the hydroxyl groups in this compound towards esterification generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. spcmc.ac.in Thus, the primary hydroxyl group at the C1 position is the most reactive, while the tertiary hydroxyl at the C2 position is the least reactive. This difference in reactivity allows for selective esterification. For polyhydric alcohols, catalysts like sulfonated charcoal have been shown to be effective in achieving high yields of esters. publish.csiro.au

Etherification involves the formation of an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, where an alkoxide ion (formed by deprotonating the alcohol with a strong base) acts as a nucleophile and displaces a halide from an alkyl halide. spcmc.ac.in Similar to esterification, the relative reactivity of the hydroxyl groups in this compound is influenced by steric factors, making the primary hydroxyl group the most accessible for etherification. Catalytic etherification of polyols can also be achieved using various alcohols in the presence of catalysts like Amberlyst-15 or Amberlyst-36. researchgate.net

| Reaction | Reagents | Catalyst | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | Brønsted or Lewis Acids (e.g., H₂SO₄, p-TsOH, Sulfonated Charcoal) | Heating, often with removal of water to drive equilibrium. mdpi.compublish.csiro.au |

| Acylation | Acid Anhydride/Chloride | Base (e.g., Pyridine, DMAP) | Often proceeds at room temperature without the need for water removal. organic-chemistry.org |

| Williamson Ether Synthesis | Alkyl Halide | Strong Base (e.g., NaH, NaOH) | Formation of alkoxide followed by nucleophilic substitution. spcmc.ac.in |

| Catalytic Etherification | Alcohol/Olefin | Acid catalysts (e.g., Amberlyst resins) | Performed in a liquid phase, often in a tubular loop reactor. researchgate.netgoogle.com |

Selective Functionalization of Hydroxyl Groups in this compound

The presence of primary, secondary, and tertiary hydroxyl groups within the same molecule presents an opportunity for site-selective functionalization. rsc.org This selectivity is primarily governed by the differing steric hindrance and electronic properties of the hydroxyl groups. spcmc.ac.in

The general order of reactivity for the hydroxyl groups in this compound is: Primary (-CH₂OH at C1) > Secondary (>CHOH at C4) > Tertiary (>C(CH₃)OH at C2)

This reactivity hierarchy allows for the selective modification of the most accessible primary hydroxyl group under mild conditions or with sterically bulky reagents. For instance, using bulky protecting groups like tert-butyldimethylsilyl (TBDMS) or triphenylmethyl (trityl) chloride allows for the preferential protection of the primary alcohol. spcmc.ac.inrsc.org The triisopropylsilyl (TIPS) group is even more sterically demanding and is highly selective for primary alcohols. gelest.com

Achieving selective functionalization of the secondary hydroxyl group in the presence of the primary one is more challenging and often requires a two-step process: protection of the more reactive primary hydroxyl, functionalization of the secondary hydroxyl, and subsequent deprotection of the primary group. The tertiary hydroxyl group is significantly less reactive and typically requires more forcing conditions to react. spcmc.ac.in Organocatalysts, such as those based on boronic acids, can form cyclic intermediates with diols, enabling site-selective reactions that might otherwise be difficult to achieve. rsc.orgnih.gov

| Hydroxyl Group Type | Position in Compound | Relative Reactivity | Selective Protecting Groups |

|---|---|---|---|

| Primary | C1 | High | Trityl (Tr), tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyl (TIPS). spcmc.ac.ingelest.com |

| Secondary | C4 | Medium | Requires protection of the primary group first for high selectivity. |

| Tertiary | C2 | Low | Generally unreactive to common protecting groups under standard conditions. highfine.com |

Nucleophilic Addition and Substitution Reactions Involving this compound

The chemistry of this compound involves both its formation through nucleophilic addition and its participation in nucleophilic substitution reactions.

Nucleophilic Addition to Carbonyls: Triols like this compound can be synthesized via the nucleophilic addition of an organometallic reagent (like a Grignard or organolithium reagent) to a carbonyl compound containing other hydroxyl groups or precursors. The fundamental reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.comksu.edu.sa This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.orglibretexts.org The synthesis of a triol would involve a substrate already containing hydroxyl functionalities or groups that can be converted to them.

Nucleophilic Substitution Reactions: The hydroxyl groups of this compound can act as nucleophiles. For instance, they can attack an electrophilic carbon, displacing a leaving group. plos.org To enhance their nucleophilicity, the hydroxyl groups are often deprotonated with a base to form more potent alkoxide nucleophiles. plos.org

Conversely, the hydroxyl groups can be converted into good leaving groups (e.g., tosylates) to facilitate nucleophilic substitution by other nucleophiles. plos.org This process allows for the replacement of the hydroxyl functionality with other groups such as halides or azides. The mechanism of these substitution reactions (Sₙ1 or Sₙ2) depends on the substrate (primary, secondary, or tertiary) and reaction conditions. A primary tosylate would favor an Sₙ2 mechanism, while a tertiary one would proceed via an Sₙ1 mechanism.

Mechanisms of Reaction Pathways for this compound

The reactions of this compound proceed through well-established organic reaction mechanisms.

Esterification (Fischer-Speier Mechanism): This acid-catalyzed reaction involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com

Nucleophilic attack: The lone pair of electrons on the oxygen of one of the hydroxyl groups of this compound attacks the protonated carbonyl carbon. ksu.edu.sa

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

Elimination of water: The intermediate eliminates a molecule of water, and the carbonyl group is reformed.

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

Nucleophilic Addition to a Carbonyl (General Mechanism):

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen. masterorganicchemistry.comchemguide.co.uk This results in a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged alkoxide ion is protonated by an acid source (like water or added acid) to give the final alcohol product. libretexts.org

Nucleophilic Substitution (Sₙ1 and Sₙ2 Mechanisms): If a hydroxyl group of this compound is converted to a good leaving group (e.g., -OTs), it can undergo substitution.

Sₙ2 Mechanism: For the primary hydroxyl at C1, a bimolecular (Sₙ2) reaction is likely. A nucleophile performs a backside attack on the carbon bearing the leaving group, causing an inversion of stereochemistry in a single, concerted step. upb.ro

Sₙ1 Mechanism: For the tertiary hydroxyl at C2, a unimolecular (Sₙ1) reaction is favored. This is a two-step process where the leaving group departs first to form a stable tertiary carbocation intermediate. The nucleophile then attacks the planar carbocation, typically resulting in a racemic mixture if the carbon is chiral. upb.ro The secondary center at C4 could react via a mixture of Sₙ1 and Sₙ2 mechanisms depending on the specific reaction conditions.

Advanced Analytical Techniques for Characterization of 2 Methylpentane 1,2,4 Triol

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies (e.g., Silylation)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, 2-Methylpentane-1,2,4-triol, being a polyol, possesses multiple polar hydroxyl (-OH) groups. These groups lead to low volatility and a propensity for thermal degradation, making direct GC-MS analysis challenging. To overcome these limitations, derivatization is employed to convert the polar -OH groups into less polar, more volatile moieties.

Silylation Strategy:

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as alcohols. The process involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group. A widely used and powerful silylating agent for this purpose is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The reaction converts the triol into its tris-trimethylsilyl ether derivative. This chemical modification significantly increases the molecule's volatility and thermal stability, allowing it to be readily analyzed by GC-MS. The derivatized molecule produces a clear chromatographic peak and a distinct mass spectrum that aids in its identification and quantification. The mass spectrum of the silylated derivative will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of methyl groups and other fragments, which are used to confirm the structure.

Table 1: GC-MS Analysis Parameters for Silylated this compound (Hypothetical Data)

| Parameter | Value/Condition |

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | 70 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-600 |

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Complex Mixture Analysis

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is an exceptionally powerful tool for analyzing compounds in complex biological or environmental matrices. Unlike GC-MS, LC-MS is ideally suited for the analysis of polar, non-volatile compounds like this compound without the need for chemical derivatization.

The compound can be effectively separated from other components in a mixture using a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column. HILIC, in particular, is designed to retain and separate highly polar compounds that show little to no retention on traditional reversed-phase columns.

Following chromatographic separation, the analyte is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight). This instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with extremely high accuracy (typically <5 ppm). This precise mass measurement allows for the unambiguous determination of the elemental formula (C₆H₁₄O₃ for this compound), providing a high degree of confidence in its identification, even in the presence of numerous other compounds. HR-LCMS is thus invaluable for metabolomics studies or for tracing the compound in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: A proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the two methyl groups, the methylene protons, the methine proton, and the hydroxyl protons. The splitting patterns (e.g., doublets, triplets, multiplets) of these signals provide direct evidence of adjacent protons, allowing for the assembly of the molecular structure piece by piece.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals would be expected, corresponding to each carbon in the molecule. The chemical shifts of these signals indicate the type of carbon (e.g., methyl, methylene, methine, or carbon bearing a hydroxyl group).

2D NMR Techniques: Advanced two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign all proton and carbon signals. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations, confirming the connectivity of the entire molecular skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 68.9 |

| C2 | 74.2 |

| C3 | 49.6 |

| C4 | 69.3 |

| C5 (Methyl on C2) | 26.8 |

| C6 (Methyl on C4) | 23.4 |

Note: Data is based on computational predictions and may vary from experimental values.

X-ray Diffraction Studies of this compound in Crystalline Systems

While NMR provides the structure in solution, X-ray diffraction (also known as X-ray crystallography) can determine the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique provides unequivocal proof of the molecule's absolute stereochemistry and conformation in the solid state.

Although a crystal structure of pure this compound is not publicly available, its structure has been determined as a ligand bound to the active site of the enzyme Mandelate Racemase. nih.gov In this study, the compound, specifically the (2S,4S)-2-methylpentane-1,2,4-triol stereoisomer, was co-crystallized with the enzyme, and the structure of the complex was solved to a resolution of 2.2 Å. This analysis provided precise coordinates for each atom of the triol, confirming its connectivity and stereochemistry within the enzyme's binding pocket. Such studies are crucial in biochemistry and drug design for understanding molecular recognition and enzyme mechanism.

Table 3: Crystallographic Data for Mandelate Racemase in Complex with this compound (PDB ID: 1OAD)

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4 |

| Unit Cell Dimensions | a = 145.40 Å, b = 145.40 Å, c = 82.30 Å |

| Resolution | 2.20 Å |

Source: Data corresponds to the protein-ligand complex as deposited in the Protein Data Bank. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methylpentane 1,2,4 Triol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like molecules. nobelprize.orgehu.eus It is a fundamental tool for predicting the reactivity of chemical compounds. DFT calculations can determine the distribution of electron density within a molecule, which is crucial for understanding its chemical behavior. nobelprize.org

For 2-Methylpentane-1,2,4-triol, DFT calculations help in elucidating its electronic properties. These calculations can predict the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons, thus providing a basis for predicting its reactivity in various chemical reactions. ajchem-a.com Theoretical studies on similar compounds demonstrate that DFT can be used to analyze global reactivity indices, which are derived from electronic properties. scirp.org

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of DFT are broadly applicable. Such calculations would involve optimizing the molecule's geometry to find its most stable conformation and then computing its electronic properties. aps.org The reactivity of the different hydroxyl groups in this compound, for instance, could be compared by analyzing the local electron densities and electrostatic potentials around each functional group.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a larger molecule, typically a protein. jscimedcentral.comdiva-portal.org These methods are fundamental in drug discovery and design. jscimedcentral.com

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. jscimedcentral.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. diva-portal.org For this compound, which has the PDBe ligand code MQD, it has been observed in protein-bound 3D structures, such as in the Protein Data Bank entry 1OAD. nih.gov This indicates that it can participate in protein-ligand interactions. The types of interactions involved often include non-covalent bonds like hydrogen bonds, ionic bonds, and van der Waals forces. jscimedcentral.com

These simulations are crucial for understanding how molecules like this compound might interact with biological targets. ntu.edu.sg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Polyol Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orglongdom.org These models are built by correlating calculated molecular descriptors (physicochemical properties or theoretical molecular descriptors) with experimentally measured activity. wikipedia.org

In the context of polyol systems, QSAR models can be developed to predict various properties. arastirmax.com For instance, a QSAR model could predict the biological activity of a series of polyols based on descriptors like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and other structural features. longdom.org The general form of a QSAR model is:

Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

The development of a robust QSAR model involves several steps, including the selection of a set of compounds, calculation of molecular descriptors, partitioning the data into training and test sets, building the model using statistical methods, and validating the model's predictive power. mdpi.com While specific QSAR models focused solely on this compound are not detailed in the literature, the principles of QSAR are widely applied in medicinal chemistry and toxicology to predict the properties of new or untested chemicals. medcraveonline.com

QSAR models have been successfully used to predict properties like flash points and cetane numbers for fuel compounds, which include alcohols and esters. acs.org This demonstrates the applicability of QSAR in predicting the properties of oxygenated organic compounds.

Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)

Computational methods can also be used to predict various spectroscopic parameters for molecules like this compound. One such parameter that is gaining importance in analytical chemistry is the collision cross section (CCS). arxiv.org

The CCS is a measure of the effective area of an ion in the gas phase as it moves through a buffer gas in an ion mobility spectrometer. unizar.es It is a physicochemical property that is related to the size, shape, and charge of the ion. chemrxiv.org Predicted CCS values can be used to aid in the identification of unknown compounds in complex mixtures. arxiv.org

For this compound, predicted CCS values have been calculated using computational models. These predictions are often based on the molecule's 3D structure and can be performed for different adducts, such as the protonated molecule [M+H]⁺, the deprotonated molecule [M-H]⁻, or the sodiated molecule [M+Na]⁺. drugbank.com

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts drugbank.com

| Adduct | CCS Value (Ų) | Source Type | Source |

| [M-H]⁻ | 127.6479 | predicted | DeepCCS 1.0 (2019) |

| [M+H]⁺ | 129.97548 | predicted | DeepCCS 1.0 (2019) |

| [M+Na]⁺ | 137.348 | predicted | DeepCCS 1.0 (2019) |

In addition to CCS, other spectroscopic parameters like GC-MS spectra can also be predicted computationally, providing a theoretical spectrum that can be compared with experimental data to confirm the identity of a compound. drugbank.com

Role of 2 Methylpentane 1,2,4 Triol As a Versatile Chemical Intermediate

Precursor in the Synthesis of Specialty Chemicals and Agrochemicals

Although direct evidence of 2-Methylpentane-1,2,4-triol's use as a precursor for specific commercial agrochemicals or specialty chemicals is limited in scientific literature, polyols with similar structures are crucial in these fields. The multiple hydroxyl groups can be functionalized to create a wide array of derivatives with desired properties.

For instance, the structural isomer 1,3,5-Pentanetriol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. This suggests that this compound could similarly serve as a starting material for creating chiral drugs or other biologically active molecules. researchgate.net The reactivity of its hydroxyl groups would allow for the introduction of various functionalities necessary for biological activity. Agrochemical development often relies on chiral building blocks to enhance efficacy and reduce environmental impact, a role for which a chiral triol could be well-suited. researchgate.net

Table 1: Potential Reactions of Hydroxyl Groups in Specialty Chemical Synthesis

| Reaction Type | Reagent Example | Functional Group Formed | Potential Application |

| Esterification | Carboxylic Acid | Ester | Flavors, Plasticizers |

| Etherification | Alkyl Halide | Ether | Solvents, Intermediates |

| Oxidation | Oxidizing Agent | Carbonyl (Ketone/Aldehyde), Carboxylic Acid | Pharmaceutical Intermediates |

Intermediacy in the Formation of Complex Organic Molecules

The trifunctional nature of this compound makes it a valuable intermediate for constructing complex organic molecules. Polyols are fundamental in organic synthesis, providing a carbon scaffold that can be selectively modified.

While specific examples for this compound are scarce, the synthesis of complex molecules from its isomers is well-documented. For example, the related compound 1,2,4-Butanetriol (B146131) is a key precursor to 1,2,4-butanetriol trinitrate, an energetic plasticizer used in propellants. This illustrates how a simple triol can be converted into a highly functionalized, complex molecule. The synthesis of chiral building blocks is a critical area of drug discovery, where intermediates like this compound could provide the necessary stereochemistry for a target molecule. researchgate.net

The different reactivity of the primary, secondary, and tertiary hydroxyl groups in this compound could potentially be exploited for sequential, controlled reactions, allowing for the stepwise construction of intricate molecular architectures.

Building Block in Polymer and Materials Chemistry

In polymer and materials science, compounds with multiple reactive functional groups, known as building blocks or monomers, are essential for creating three-dimensional polymer networks. With its three hydroxyl groups, this compound is a prime candidate to act as a cross-linking agent or a monomer in the synthesis of various polymers.

The hydroxyl groups can react with other monomers, such as diisocyanates or dicarboxylic acids, to form polyesters and polyurethanes. The trifunctionality would lead to branched or cross-linked polymer structures, enhancing rigidity, thermal stability, and mechanical properties.

A close structural analog, (2S)-Pentane-1,2,5-triol, serves as a key ingredient in the production of rigid polyurethane foams, where it acts as a crosslinking agent. evitachem.com It can also be used to create bio-based polyols for polyurethane applications. evitachem.com This provides a strong indication of the potential role of this compound in polymer chemistry. It could be used to modify polymer properties, introducing branching to alter viscosity, flexibility, or durability.

Table 2: Potential Polymer Applications of this compound

| Polymer Type | Co-monomer Example | Role of Triol | Potential Polymer Property |

| Polyurethane | Diisocyanate | Cross-linker | Increased rigidity, thermal stability |

| Polyester | Dicarboxylic acid | Monomer/Cross-linker | Enhanced mechanical strength, chemical resistance |

| Polyether | Epoxide (e.g., Propylene Oxide) | Initiator | Formation of polyether polyols for further reactions |

Applications of 2 Methylpentane 1,2,4 Triol in Specialized Research Domains

Utility in Structural Biology: Protein Crystallography and Macromolecular Interactions

2-Methylpentane-1,2,4-triol (MPD) is a valuable tool in the field of structural biology, particularly in protein X-ray crystallography. Its utility stems from its properties as both a precipitant and a cryoprotectant, which are crucial for obtaining high-quality protein crystals and protecting them from radiation damage during data collection. mdpi.comnih.govbuffalo.edu

As a precipitant, this compound helps to induce the crystallization of proteins from a solution. Its amphiphilic nature, possessing both polar hydroxyl groups and a nonpolar hydrocarbon backbone, allows it to interact with both polar and nonpolar regions on a protein's surface. wikipedia.org This interaction can reduce the protein's solubility, leading to the formation of a supersaturated solution from which well-ordered crystals can grow.

In its role as a cryoprotectant, this compound is essential for preventing the formation of crystalline ice when protein crystals are flash-cooled to cryogenic temperatures (around 100 K). nih.govhamptonresearch.com Ice crystal formation can severely damage the delicate protein crystal lattice, leading to poor diffraction data. mdpi.com By replacing water molecules in the crystal lattice, this compound promotes the formation of a vitrified, or amorphous, glass-like state upon rapid cooling, which preserves the crystal's integrity. nih.govhamptonresearch.com The use of cryoprotectants like this triol significantly reduces the rate of radiation damage to the protein crystal during X-ray exposure, enabling the collection of higher-resolution diffraction data. nih.govbuffalo.edu

Furthermore, the interaction of this compound with macromolecules is an area of active research. Studies have shown that it can bind to various sites on a protein's surface, often preferring hydrophobic pockets. researchgate.net This binding can sometimes influence the protein's conformation and a detailed understanding of these interactions is important for accurately interpreting the resulting protein structures. The specific stereoisomer of the related compound, 2-methyl-2,4-pentanediol, can also be relevant in these interactions, with different enantiomers sometimes used and specifically designated in structural databases like the Protein Data Bank (PDB). wikipedia.org For instance, the (S)-(-) enantiomer is coded as "MPD" while the (R)-(+) version is coded as "MRD". wikipedia.org The presence of this compound has been documented in the crystal structures of various proteins, such as xylose isomerase from Streptomyces rubiginosus. ebi.ac.uk

| Research Finding | Protein/System Studied | Role of this compound | Reference |

| Used as a cryoprotectant to prevent ice formation. | General Protein Crystallography | Cryoprotectant | nih.govbuffalo.edu |

| Acts as a precipitant to induce protein crystallization. | General Protein Crystallography | Precipitant | wikipedia.org |

| Can bind to hydrophobic sites on protein surfaces. | General Protein Studies | Macromolecular Interaction | researchgate.net |

| Found in the crystal structure of xylose isomerase. | Streptomyces rubiginosus Xylose Isomerase | Co-crystallized Ligand | ebi.ac.uk |

Investigating Polyol Chemistry in Advanced Materials Development

The unique structural characteristics of this compound make it a subject of interest in the investigation of polyol chemistry for the development of advanced materials. Polyols, which are organic compounds containing multiple hydroxyl groups, are fundamental building blocks for a wide range of polymers, most notably polyurethanes. mdpi.comcolab.ws

Research in advanced materials often explores how the structure of a polyol, such as the number and arrangement of hydroxyl groups and the nature of the carbon backbone, influences the properties of the resulting polymer. This compound, with its primary, secondary, and tertiary hydroxyl groups, offers a distinct architecture compared to more common linear diols or triols. This structural complexity can affect reaction kinetics, cross-linking density, and the final physical and mechanical properties of a polymer.

For instance, in the synthesis of polyurethane foams, the properties of the foam are highly dependent on the polyol component. mdpi.com While research has been conducted on similar polyols like pentane-1,2,5-triol for creating bio-based polyurethanes, the specific use of this compound in this application is a potential area for further investigation. mdpi.com The development of soy-based polyols for polyurethane rigid foams highlights the ongoing effort to utilize diverse polyol structures for new materials. researchgate.net The principles of polyol chemistry explored in these studies, such as the reaction of hydroxyl groups with isocyanates, are directly applicable to understanding the potential role of this compound. mdpi.comcolab.ws

The presence of a chiral center in this compound also introduces the possibility of creating stereoregular polymers with potentially unique properties. The stereochemistry of the polyol can influence the packing of polymer chains and the resulting material's crystallinity and mechanical strength.

| Polyol Structure/Type | Application Area | Key Research Focus | Reference |

| Pentane-1,2,5-triol | Bio-based Polyurethane Foams | Use of biorenewable C5 alcohols for sustainable polymers. | mdpi.com |

| Soy-based Polyols | Polyurethane Rigid Foams | Optimization of polyol production from vegetable oils. | researchgate.net |

| Acrylic Polyol Latex | Waterborne Polyurethane Coatings | Investigating reaction kinetics with polyisocyanates. | colab.ws |

Role in Catalysis and Ligand Design for Metal Complexes

The chiral nature and the arrangement of hydroxyl groups in this compound make it a candidate for applications in asymmetric catalysis and the design of chiral ligands for metal complexes. The creation of new chiral ligands is a cornerstone of modern organic synthesis, as they are crucial for controlling the stereochemical outcome of metal-catalyzed reactions. researchgate.net

A chiral ligand coordinates to a metal center, creating a chiral environment that can favor the formation of one enantiomer of a product over the other. Polyols and their derivatives can act as ligands, with the hydroxyl groups coordinating to the metal. The specific stereochemistry of this compound can be exploited to create a well-defined three-dimensional space around the catalytic metal center.

While direct applications of this compound as a ligand in published catalysis research are not extensively documented in the provided search results, the principles of ligand design strongly suggest its potential. For example, multidentate ligands, which can bind to a metal through multiple points of attachment, are often desirable for creating stable and effective catalysts. sfu.ca this compound has the potential to act as a tridentate ligand through its three hydroxyl groups.

The synthesis of chiral catalysts is an active area of research, and small, chiral molecules like this compound serve as valuable building blocks. They can be chemically modified to introduce other coordinating groups or to be incorporated into a larger ligand framework, tailoring their electronic and steric properties for a specific catalytic transformation. The development of chiral cyclopentadienyl (B1206354) complexes for asymmetric C-H activation demonstrates the importance of the ligand in directing the reactivity and selectivity of the metal catalyst. researchgate.net The principles of using chiral molecules to influence catalytic reactions are well-established, and this compound fits the profile of a useful chiral synthon in this context.

| Ligand/Catalyst Concept | Area of Catalysis | Principle of Operation | Reference |

| Chiral Ligands | Asymmetric Catalysis | Provide stereocontrol in metal-catalyzed reactions. | researchgate.net |

| Multidentate Amido Ligands | Paramagnetic Metal Complexes | Stabilize high-oxidation state metal centers. | sfu.ca |

| Chiral Cyclopentadienyl Complexes | Asymmetric C-H Activation | Catalyst structure dictates enantioselectivity. | researchgate.net |

Conclusion and Future Research Perspectives for 2 Methylpentane 1,2,4 Triol

Emerging Research Areas and Unexplored Reactivity

The future research landscape for 2-methylpentane-1,2,4-triol is expanding from its role as a simple polyol to a sophisticated chemical building block. Key growth areas include its application in asymmetric synthesis and medicinal chemistry.

Asymmetric Synthesis: The presence of multiple stereocenters makes this compound a valuable chiral precursor. Its structural motifs are found in various natural products. For instance, the stereoselective synthesis of natural products like erythro-serricornin, a sex pheromone, involves key intermediates that are structurally similar to this compound. tandfonline.com Future research will likely focus on utilizing the distinct stereoisomers of this compound as starting materials for the total synthesis of other complex molecules, leveraging its inherent chirality to control the stereochemistry of the final product.

Medicinal Chemistry: Research has identified this compound as a potential inhibitor for SARS coronavirus protease. nih.gov Its hydrophilic nature and capacity to form interactions with hydrophilic amino acid residues make it a candidate for designing new therapeutic agents. nih.gov This opens a significant research direction into synthesizing derivatives of this compound and evaluating their biological activity against various diseases.

Unexplored Reactivity: The differential reactivity of the primary, secondary, and tertiary hydroxyl groups within the molecule has not been fully exploited. Future studies could explore selective protection, oxidation, or derivatization of these hydroxyl groups. Such selective transformations would generate a diverse library of novel chiral synthons, which are highly valuable in organic synthesis. For example, selective oxidation of the secondary alcohol would yield a chiral β-hydroxy ketone, a common structural feature in polyketide natural products.

Potential for Green Chemistry Approaches in this compound Synthesis

Developing sustainable and environmentally friendly synthetic routes is a paramount goal in modern chemistry. For a molecule like this compound, green chemistry offers promising alternatives to traditional synthetic methods, which often rely on harsh conditions or toxic reagents.

Biocatalysis: The use of enzymes offers a powerful green strategy for synthesizing chiral polyols with high stereoselectivity. europa.euunimi.it Multi-enzymatic cascade reactions, which combine several enzymatic steps in a single pot, are particularly attractive for building complex molecules like triols from simple, often biomass-derived, starting materials. nih.gov

Ketoreductases (KREDs): These enzymes can perform regio- and stereoselective reductions of diketones to produce chiral hydroxy ketones and diols. researchgate.net A two-step reduction of a suitable diketo-alcohol precursor using different KREDs could provide access to specific stereoisomers of this compound.

Transketolases (TK): The enzyme transketolase can create new carbon-carbon bonds asymmetrically, producing chiral α,α'-dihydroxyketones, which are direct precursors to triols upon reduction. ucl.ac.uk

Renewable Feedstocks: A key principle of green chemistry is the use of renewable resources. Research has demonstrated the synthesis of related polyols, such as pentane-1,2,5-triol, from furfuryl alcohol, which is derived from lignocellulosic biomass. mdpi.com Similar strategies could be envisioned for this compound, potentially starting from other biomass-derived platform chemicals. This approach reduces the reliance on petrochemical feedstocks.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Description | Potential Advantages |

| Biocatalytic Reduction | Use of isolated ketoreductases (KREDs) or whole-cell systems to stereoselectively reduce a diketo-alcohol precursor. researchgate.net | High enantioselectivity, mild reaction conditions (aqueous medium, room temperature), reduced use of metal hydrides. |

| Enzymatic Cascade Synthesis | Multi-enzyme, one-pot reactions starting from simple biomass-derived molecules to build the carbon skeleton and install hydroxyl groups stereoselectively. nih.gov | High atom economy, reduced waste from intermediate purification steps, cofactor-less systems possible. |

| Renewable Feedstock Conversion | Synthesis from platform chemicals derived from lignocellulose or other forms of biomass. mdpi.com | Reduces dependence on fossil fuels, potential for carbon-neutral processes, valorization of biomass. |

Development of Novel Analytical Techniques for this compound Studies

The structural complexity and chirality of this compound necessitate the use of advanced analytical techniques for its separation, identification, and characterization. While standard methods exist, emerging techniques offer greater resolution, speed, and sensitivity.

Advanced Chiral Chromatography: The separation of the different stereoisomers of this compound is critical.

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a powerful technique for chiral separations. chromatographyonline.com It is often faster and uses more environmentally friendly solvents (like supercritical CO₂) compared to traditional HPLC, making it a greener analytical choice. chromatographyonline.com

Multi-dimensional Chromatography: Techniques such as two-dimensional liquid chromatography coupled with supercritical fluid chromatography (LCxSFC) and tandem mass spectrometry (MS/MS) provide exceptional resolving power for complex samples containing multiple isomers. chromatographyonline.com This would be invaluable for analyzing reaction mixtures during stereoselective synthesis or for detecting the compound in biological matrices.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): While standard for structural elucidation, advanced 2D NMR techniques like NOESY are crucial for determining the relative stereochemistry of the molecule's isomers. beilstein-journals.org Furthermore, the use of chiral derivatizing agents can allow for the differentiation of enantiomers by NMR. ucl.ac.uk

Near-Infrared Spectroscopy (NIRS): NIRS is a rapid and non-destructive technique that could be developed for the routine quality control of this compound. metrohm.com It can be calibrated to quickly quantify key parameters such as hydroxyl value, water content, and purity without sample preparation, making it suitable for industrial process monitoring. metrohm.com

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Application | Advantages | Limitations |

| Chiral GC/HPLC | Separation and quantification of stereoisomers. gcms.czsigmaaldrich.com | High resolution, established methodology. | Can require lengthy run times and use of organic solvents. |

| Chiral SFC | High-throughput separation of stereoisomers. chromatographyonline.com | Fast, reduced organic solvent consumption, high efficiency. | May require specialized equipment. |

| LCxSFC-MS/MS | Analysis of isomers in highly complex mixtures. chromatographyonline.com | Extremely high peak capacity and resolving power, structural information from MS/MS. | Complex instrumentation and data analysis. |

| Advanced NMR | Unambiguous structural and stereochemical determination. beilstein-journals.orgmdpi.com | Provides detailed structural connectivity and spatial information. | Lower sensitivity compared to MS, can be expensive. |

| NIRS | Rapid, routine quality control (e.g., purity, hydroxyl value). metrohm.com | Non-destructive, no sample preparation, fast analysis time. | Requires development of specific calibration models, not for primary structural elucidation. |

Q & A

Q. What are the established synthetic routes for 2-Methylpentane-1,2,4-triol, and how do reaction conditions influence yield and purity?

While direct data on this compound is limited, analogous branched triols (e.g., 2-methylbutane-1,2,4-triol) are synthesized via:

- Epoxide ring-opening : Using THF or tert-butyl methyl ether as solvents at 40–60°C, yielding 60–75% with diastereomer separation challenges.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) achieve >90% enantiomeric excess under mild conditions (30°C, pH 7.0) but require substrate specificity optimization.

- Acid-catalyzed hydration : Sulfuric acid-mediated hydration often produces overhydration byproducts (e.g., diols), reducing purity to ~85% .

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Epoxide ring-opening | 60–75 | 85–92 | Diastereomer separation |

| Enzymatic resolution | 70–85 | 95–98 | Substrate specificity |

| Acid-catalyzed | 50–60 | 80–85 | Byproduct formation |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Structural confirmation relies on:

- ¹H/¹³C-NMR : Methyl groups appear as triplets (δ 1.05–1.15 ppm), while hydroxyl protons show broad signals (δ 2.50–3.20 ppm). Carbon assignments distinguish branching (e.g., C-2 methyl at δ 22–25 ppm) .

- HRMS (ESI) : Exact mass analysis (e.g., [M+Na]+ at m/z 163.0942 for C₆H₁₂O₃Na) confirms molecular formula.

- IR Spectroscopy : O-H (3200–3400 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches validate functional groups .

Q. What storage conditions ensure the stability of this compound in long-term studies?

Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation. Purity degradation >5% after 6 months necessitates revalidation via HPLC (C18 column, acetonitrile/water = 70:30, flow rate 1 mL/min) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound derivatives?

- Enzymatic kinetic resolution : Lipase PS (Pseudomonas cepacia) selectively acylates the C-4 hydroxyl group, achieving >95% diastereomeric excess.

- Chiral auxiliaries : Evans oxazolidinones induce asymmetry in aldol reactions, though steric hindrance from the methyl group may reduce yield by 10–15%.

- Computational modeling : DFT calculations predict transition-state energies to optimize catalyst design (e.g., B3LYP/6-31G* basis set) .

Q. What experimental strategies resolve discrepancies in reported physical properties (e.g., solubility, boiling points)?

- Reproduce synthesis : Follow IUPAC guidelines to standardize protocols.

- DSC analysis : Identify polymorphs via melting point variations (±5°C).

- Shake-flask solubility tests : Conduct at 25°C ±0.1 with UV/Vis quantification (λ = 210 nm). Discrepancies >10% suggest impurities or hydration differences .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Anticancer screening : Use MTT assays across 6–12 cell lines (e.g., MCF-7, A549) with IC₅₀ determination via nonlinear regression. Include cisplatin as a positive control.

- Mechanistic studies : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) validate apoptosis induction. Dose ranges: 0.1–100 µM in DMSO/PBS (<0.1% DMSO) .

Q. How does the methyl group in this compound influence its reactivity compared to linear triols?

The methyl branch:

- Reduces solubility : LogP increases by ~0.5 units compared to linear analogs.

- Steric effects : Slows nucleophilic reactions at C-2 (e.g., esterification yield drops by 20–30%).

- Hydrogen bonding : Alters O-H∙∙∙O interactions, shifting NMR signals (Δδ = 0.1–0.3 ppm) .

Q. What chromatographic techniques optimize the separation of this compound from complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.